molecular formula C17H19N5 B11233245 N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11233245
M. Wt: 293.4 g/mol
InChI Key: IBCWOGBSKWCCFH-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is an organic compound that features a tetrazole ring, a methylphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Aniline: The final step involves coupling the tetrazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The aniline moiety may also contribute to the compound’s activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]ethyl}aniline
  • N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]methyl}aniline
  • N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butyl}aniline

Uniqueness

N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring and the methylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

N-[2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C17H19N5/c1-13-9-7-8-12-15(13)22-16(19-20-21-22)17(2,3)18-14-10-5-4-6-11-14/h4-12,18H,1-3H3

InChI Key

IBCWOGBSKWCCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3

Origin of Product

United States

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